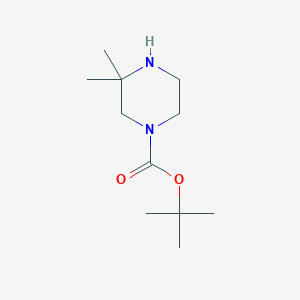
3,5-双(氨甲基)吡啶
描述
3,5-Bis(aminomethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyridine derivative that contains two amino groups, making it an excellent candidate for various applications in synthetic chemistry and biochemistry.
科学研究应用
Medicinal Chemistry
3,5-Bis(aminomethyl)pyridine: is a versatile building block in medicinal chemistry. It’s used to synthesize ligands that can bind to various biological targets. For instance, it can be transformed into Schiff bases, which are known for their wide range of bioactivities, including antibacterial, antiviral, and anticancer properties .
Agrochemical Research
In agrochemical research, pyridine derivatives play a crucial role in the development of new pesticides and herbicides. The unique properties of 3,5-Bis(aminomethyl)pyridine make it a candidate for creating compounds that can protect crops from pests and diseases .
Analytical Methods
This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic techniques for the detection and quantification of various substances .
Biochemistry Research
In biochemistry, 3,5-Bis(aminomethyl)pyridine is used to study enzyme mechanisms and metabolic pathways. It serves as a mimic for naturally occurring compounds, helping to elucidate the biochemical processes within living organisms .
Pharmaceutical Applications
Pharmaceutical applications of 3,5-Bis(aminomethyl)pyridine include its use as an intermediate in drug synthesis. It’s particularly valuable in the creation of drugs that target the central nervous system, due to its ability to cross the blood-brain barrier .
未来方向
作用机制
Target of Action
It is known that this compound is basic and is often used as a ligand in organic synthesis .
Mode of Action
3,5-Bis(aminomethyl)pyridine interacts with its targets to catalyze reactions and prepare metal complexes . It can be used in organic synthesis to catalyze the addition reaction of aldehydes and ketones, Michael addition reaction, etc .
Result of Action
It is known that this compound can catalyze various reactions in organic synthesis .
Action Environment
It should be stored in a dry, well-ventilated place, away from fire and oxidizing agents .
属性
IUPAC Name |
[5-(aminomethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFNLXWZKPRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635070 | |
| Record name | (Pyridine-3,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(aminomethyl)pyridine | |
CAS RN |
94413-66-8 | |
| Record name | (Pyridine-3,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?
A1: The research [] indicates that when 3,5-bis(aminomethyl)pyridine is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using 3,5-bis(aminomethyl)pyridine to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)


![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)









amino}acetic acid](/img/structure/B1290363.png)